molecular formula C16H13N7O2S B2718003 N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868970-15-4

N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2718003
CAS No.: 868970-15-4
M. Wt: 367.39
InChI Key: IZLSZAXDXREEHR-UHFFFAOYSA-N
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Description

“N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is an organic compound. It is a part of the class of compounds known as triazolothiadiazines . These compounds are characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . The IR spectrum of a related compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of a 1,3,4-oxadiazole ring .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the presence of DMSO resulted in the formation of a solvate form of a related compound, where the solvent molecule disrupted amide-amide interactions .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a molecular weight of 367.39 g/mol.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The synthesis of innovative heterocycles incorporating thiadiazole moieties has been explored for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a precursor that enabled the creation of various heterocycles, demonstrating the importance of structural diversity in developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial Activity

  • The antimicrobial evaluation of new thienopyrimidine derivatives indicates the potential for treating infections. These compounds were synthesized through a series of reactions, showcasing the structural requirements for antimicrobial efficacy (Bhuiyan et al., 2006).

Biological Assessment of Heterocyclic Compounds

  • The development of novel heterocyclic compounds, such as 1,2,4-triazoles, and their biological assessment highlight the diverse biological properties these structures can possess. The synthesized compounds were evaluated for various biological activities, emphasizing the relevance of heterocyclic compounds in drug development (Karpina et al., 2019).

Molecular Docking and Screening

  • The synthesis and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives against specific protein targets suggest the role of these compounds in discovering new therapeutic agents. Molecular docking studies provided insights into the binding energies of these ligands, indicating their potential in drug design (Flefel et al., 2018).

Future Directions

Triazolothiadiazines, which this compound is a part of, have profound importance in drug design, discovery, and development . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-10-8-12(22-25-10)18-14(24)9-26-15-3-2-13-19-20-16(23(13)21-15)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSZAXDXREEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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